molecular formula C19H18Cl2N2O2 B10867945 2,4-Dichloro-N-[2-(piperidine-1-carbonyl)-phenyl]-benzamide

2,4-Dichloro-N-[2-(piperidine-1-carbonyl)-phenyl]-benzamide

Cat. No.: B10867945
M. Wt: 377.3 g/mol
InChI Key: DJJRDYPSZPODNS-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N~1~-[2-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms and a piperidinocarbonyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N~1~-[2-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(piperidinocarbonyl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N~1~-[2-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while hydrolysis results in the formation of carboxylic acids and amines .

Scientific Research Applications

2,4-DICHLORO-N~1~-[2-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N~1~-[2-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been studied for its potential to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, which could explain its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DICHLORO-N~1~-[2-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE is unique due to the presence of the piperidinocarbonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H18Cl2N2O2

Molecular Weight

377.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H18Cl2N2O2/c20-13-8-9-14(16(21)12-13)18(24)22-17-7-3-2-6-15(17)19(25)23-10-4-1-5-11-23/h2-3,6-9,12H,1,4-5,10-11H2,(H,22,24)

InChI Key

DJJRDYPSZPODNS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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